4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one
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Overview
Description
4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This step often involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Methylthio Group:
Construction of the Phthalazinone Core: The phthalazinone core is usually synthesized via cyclization reactions involving hydrazine derivatives and phthalic anhydride or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the phthalazinone core, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Hydrogenated Derivatives: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.
Biology
Biologically, 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one has shown potential as an anti-inflammatory agent. It is being investigated for its ability to inhibit key enzymes and pathways involved in inflammation.
Medicine
In medicine, this compound is explored for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Industry
Industrially, the compound is used in the development of new pharmaceuticals and agrochemicals. Its derivatives are being tested for their efficacy and safety in various applications.
Mechanism of Action
The mechanism of action of 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory process. Additionally, it can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one: shares structural similarities with other phthalazinone derivatives and oxadiazole-containing compounds.
Phthalazinone Derivatives: Known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Oxadiazole Derivatives: Widely studied for their antimicrobial and anticancer activities.
Uniqueness
What sets this compound apart is its combined structural features, which confer unique pharmacological properties. The presence of both the oxadiazole and phthalazinone moieties in a single molecule enhances its biological activity and specificity.
This compound’s unique structure and multifaceted applications make it a valuable subject of ongoing research in various scientific fields.
Properties
IUPAC Name |
4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2S/c1-30-17-13-11-15(12-14-17)21-24-22(29-26-21)20-18-9-5-6-10-19(18)23(28)27(25-20)16-7-3-2-4-8-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIZYZQYDBCYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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